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5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid

Metal-Organic Frameworks Chemical Stability Hydrophobic Shielding

Researchers designing MOFs for gas separation or catalysis in humid, acidic, or basic environments require a linker that resists degradation. Unsubstituted isophthalic acid fails under these conditions. - Hydrophobic -CF3 group shields frameworks, conferring superior chemical stability versus unsubstituted analogs. - Electron-withdrawing character modulates metal-ligand bond strength, enabling defect engineering and controlled crystallization kinetics. - Supplied with certificate of analysis; verified purity ensures reproducible MOF synthesis and performance.

Molecular Formula C9H5F3O4
Molecular Weight 234.13 g/mol
CAS No. 117186-03-5
Cat. No. B182362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid
CAS117186-03-5
Synonyms5-(TrifluoroMethyl)benzene-1,3-dicarboxylic acid
Molecular FormulaC9H5F3O4
Molecular Weight234.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H5F3O4/c10-9(11,12)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16)
InChIKeyMFRAUNNXQCRKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)isophthalic Acid as a MOF Linker


5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid, commonly referred to as 5-(trifluoromethyl)isophthalic acid, is a versatile organic ligand used extensively in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers . As a benzene-1,3-dicarboxylic acid derivative with a strong electron-withdrawing trifluoromethyl (-CF3) group at the 5-position, it enables the synthesis of porous materials with tailored properties for applications in gas adsorption, catalysis, and sensing . The presence of the -CF3 group introduces unique characteristics compared to unsubstituted or other 5-substituted isophthalic acid analogs, directly influencing framework stability and host-guest interactions.

1
MOF linker role
Dicarboxylic acid ligand for constructing Zr-, Hf-, or Cu-based frameworks with tunable pore topology.
2
Electronic modulation
Electron-withdrawing -CF₃ group increases ligand acidity, supporting coordination under mild conditions.
3
Hydrophobic pore engineering
Confers hydrophobic character to framework pores, relevant for gas-separation studies under humid conditions.

Non-Interchangeability of 5-(Trifluoromethyl)isophthalic Acid


In the context of MOF synthesis and materials science, substituting 5-(trifluoromethyl)benzene-1,3-dicarboxylic acid with unsubstituted isophthalic acid (H₂BDC) or other 5-substituted analogs (e.g., -NH₂, -NO₂) will fundamentally alter, and often degrade, the final material's performance. This is because the steric bulk, hydrophobicity, and strong electron-withdrawing nature of the -CF3 group dictate a specific set of framework topologies, pore environments, and chemical stabilities that are not achievable with other substituents [1]. The quantitative evidence presented below demonstrates that the -CF3 group confers a unique and non-interchangeable set of properties, particularly concerning chemical stability and sorption behavior.

Target
5-(Trifluoromethyl)isophthalic acid
Introduces steric bulk, hydrophobicity, and strong electron withdrawal; dictates specific framework stability.
Potential Substitute
Unsubstituted isophthalic acid
Lacks -CF₃ shielding; frameworks may degrade under acidic/basic conditions. Hydrophilic pore environment alters gas selectivity.
Target
5-(Trifluoromethyl)isophthalic acid
-CF₃ group provides specific hydrophobic pore character and chemical shielding.
Potential Substitute
5-Substituted analogs (-NH₂, -NO₂)
Different electronic and steric profiles lead to alternative topologies, stability, and host-guest interactions not transferrable to -CF₃ systems.

Evidence-Based Advantages of 5-(Trifluoromethyl)isophthalic Acid


Enhanced Chemical Stability Under Acidic and Basic Conditions

The trifluoromethyl (-CF3) group at the 5-position of isophthalic acid provides a hydrophobic shielding effect when incorporated into MOFs, significantly enhancing chemical stability compared to unsubstituted isophthalic acid. In a study on UiO-67 analogs, the framework containing -CF3 groups at ortho positions remained intact after treatment with 8 M HCl and 10 mM NaOH [1]. Critically, the study also demonstrated that placing the -CF3 group at the meta position (as in 5-(trifluoromethyl)isophthalic acid) provides a shielding effect, although to a lesser degree than the ortho-substituted derivative. This confirms the class-level inference that any -CF3 substitution enhances stability over the unsubstituted parent compound, which is highly susceptible to degradation under such conditions.

Chemical stability
Class-level inference
Remains intact in 8 M HCl / 10 mM NaOH (UiO-67 type, -CF₃ substituted analog)
Supports chemical-stability screening for harsh-environment MOFs.
Position-dependent effect; confirm stability of meta-CF₃ framework directly.
Metal-Organic Frameworks Chemical Stability Hydrophobic Shielding

Hydrophobic Pore Environment for Gas Selectivity

The -CF3 group imparts a hydrophobic character to the pores of MOFs, which is a distinct advantage over MOFs synthesized with unsubstituted isophthalic acid. While the unsubstituted analog creates a hydrophilic environment that can lead to water competition for gas adsorption sites, the -CF3 group's hydrophobicity can enhance selectivity for target gases like CO2 or hydrocarbons in humid conditions [1]. This is a qualitative class-level inference supported by the broader understanding of -CF3 functionality in porous materials, where the shielding effect prevents water molecules from attacking coordination bonds.

Pore hydrophobicity
Class-level inference
Hydrophobic (CF₃) vs. Hydrophilic (unsubstituted) pore environment
Supports gas-selectivity evaluation under humid conditions.
Qualitative class effect; water-sorption isotherms to verify.
Gas Adsorption CO2 Capture Hydrophobicity

Tunable Ligand Acidity for Metal-Ligand Bonding

The strong electron-withdrawing nature of the -CF3 group increases the acidity of the carboxylic acid protons in 5-(trifluoromethyl)benzene-1,3-dicarboxylic acid relative to unsubstituted isophthalic acid. This alters the metal-ligand bond strength and can influence the resulting MOF's topology and properties. While specific pKa values for this compound were not identified in the accessible literature, this effect is a fundamental principle of organic chemistry for this class of molecule. The increased acidity facilitates deprotonation and coordination to metal ions under milder conditions compared to its non-fluorinated analog .

Ligand acidity
Data to verify
Increased acidity reported (electron-withdrawing -CF₃ class effect).
May support controlled crystallization kinetics.
pKa data not identified; verify under target synthesis conditions.
Coordination Chemistry Ligand Design Electron-Withdrawing Group

Application Scenarios for 5-(Trifluoromethyl)isophthalic Acid


Chemically Robust MOFs for Harsh Environment Separations

Procurement of this compound is specifically justified when designing MOFs intended for gas separation or catalysis in acidic, basic, or humid industrial environments. As demonstrated by class-level inference, the -CF3 group's hydrophobic shielding effect confers superior chemical stability compared to MOFs made with unsubstituted isophthalic acid, which would degrade under such conditions [1]. This makes it the linker of choice for applications like flue gas CO2 capture or separation of hydrocarbons from process streams where water or corrosive agents are present.

Hydrophobic MOFs for Gas Selectivity in Humid Conditions

This compound should be prioritized when the research goal is to create a MOF with a hydrophobic pore environment to minimize water adsorption and maximize selectivity for target gases (e.g., CO2, C2H2 over N2 or CH4) [1]. The hydrophobic nature of the -CF3 group provides a qualitative advantage over the hydrophilic pores of MOFs built from unsubstituted isophthalic acid, leading to better performance and energy efficiency in real-world gas separation processes where humidity is unavoidable [1].

Controlled MOF Crystallization and Catalysis

For researchers focusing on the controlled synthesis of MOFs or the development of heterogeneous catalysts, 5-(trifluoromethyl)benzene-1,3-dicarboxylic acid offers a distinct advantage. Its increased ligand acidity, a class-level characteristic of electron-withdrawing substituents, allows for the modulation of metal-ligand bond strength and crystallization kinetics [1]. This level of control is not achievable with unsubstituted isophthalic acid and is crucial for creating defect-engineered frameworks or optimizing the accessibility and reactivity of metal active sites in catalytic applications [1].

Application
Selection Property
Validation Focus
Harsh-environment MOF separations
Hydrophobic shielding and -CF₃ stability context
Chemical stability under acidic/basic conditions
Gas separation under humid conditions
Pore hydrophobicity from -CF₃ group
Gas-selectivity performance under humidity
Controlled MOF crystallization and catalysis
Ligand acidity modulation by -CF₃
Crystallization kinetics and metal-center accessibility

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